



Application Notes and Protocols for Acipimox-13C2,15N2 in Murine Models

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Compound of Interest					
Compound Name:	Acipimox-13C2,15N2				
Cat. No.:	B12360645	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a derivative of nicotinic acid, is a lipid-lowering agent that functions by inhibiting lipolysis in adipose tissue.[1][2] It achieves this by acting as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). [2] Activation of this receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits hormone-sensitive lipase (HSL), an enzyme crucial for the breakdown of triglycerides into free fatty acids (FFAs).[2] By reducing the release of FFAs into circulation, Acipimox ultimately decreases the hepatic synthesis of very-low-density lipoprotein (VLDL), leading to lower levels of plasma triglycerides and cholesterol.[1][3]

Acipimox-13C2,15N2 is a stable isotope-labeled version of Acipimox, designed for use as an internal standard in quantitative analysis or as a tracer in metabolic studies. The incorporation of two carbon-13 and two nitrogen-15 atoms allows for the differentiation of the labeled compound from its endogenous or unlabeled counterparts by mass spectrometry. This makes it an invaluable tool for pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models such as mice.

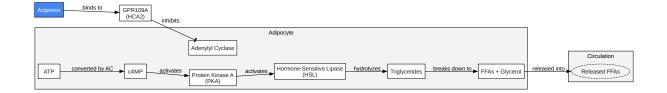
Data Presentation: Dosage of Acipimox in Rodent Studies



The following table summarizes dosages of unlabeled Acipimox used in various studies involving mice and rats. This data can serve as a reference for determining appropriate dosage ranges for **Acipimox-13C2,15N2** in similar experimental setups.

Animal Model	Dosage	Administration Route	Study Focus	Reference
C57BL/6J Mice	50 mg/kg	Intraperitoneal (IP)	Glucose intolerance in high-fat diet	[4][5]
Male Albino Rats	25 mg/mL/kg (low dose)	Oral Gavage	Depression-like behavior with high-fat diet	[6]
Male Albino Rats	50 mg/mL/kg (high dose)	Oral Gavage	Depression-like behavior with high-fat diet	[6]
Obese Zucker Rats	150 mg/kg	Oral	Glucose tolerance	[7]

Signaling Pathway of Acipimox



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Caption: Acipimox signaling pathway in an adipocyte.

Experimental Protocols

Protocol 1: Preparation and Administration of Acipimox-13C2,15N2 Solution

This protocol outlines the preparation of a dosing solution of **Acipimox-13C2,15N2** for administration to mice.

Materials:

- Acipimox-13C2,15N2 (powder form)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- · Sterile microcentrifuge tubes
- Vortex mixer
- Analytical balance
- Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G for intravenous, 25-27G for intraperitoneal)

Procedure:

- Dosage Calculation:
 - Determine the target dose in mg/kg based on the experimental design. For a starting point, a dose of 50 mg/kg can be considered, as used in previous studies with unlabeled Acipimox in mice.[4][5]
 - Weigh the required amount of Acipimox-13C2,15N2 powder using an analytical balance.
 For example, for a 25 g mouse and a 50 mg/kg dose, you would need 1.25 mg of the compound.
- Solubilization:



- Transfer the weighed powder to a sterile microcentrifuge tube.
- Add a calculated volume of sterile PBS to achieve the desired final concentration for injection. The injection volume should be appropriate for the administration route (e.g., < 0.2 mL for intravenous tail vein injection, < 2-3 mL for intraperitoneal injection in adult mice).
- Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming
 may be applied if necessary to aid dissolution, but ensure the solution returns to room
 temperature before administration.

Administration:

- Choose an appropriate administration route based on the experimental goals. Common routes for systemic delivery in mice include intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral gavage (PO).
- Draw the calculated volume of the **Acipimox-13C2,15N2** solution into a sterile syringe.
- Administer the solution to the mouse using proper handling and injection techniques for the chosen route.

Protocol 2: Pharmacokinetic Study of Acipimox-13C2,15N2 in Mice

This protocol describes a typical experimental workflow for determining the pharmacokinetic profile of **Acipimox-13C2,15N2** in mice.

Animal Model:

C57BL/6J mice are a commonly used strain for metabolic studies.

Experimental Design:

 Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.



 Dosing: Administer a single dose of Acipimox-13C2,15N2 (e.g., 50 mg/kg, IP) to a cohort of mice.

Sample Collection:

- Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes). Blood can be collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
- At the final time point, euthanize the mice and collect relevant tissues (e.g., liver, adipose tissue, kidney) for analysis of compound distribution.

Sample Processing:

- Centrifuge the blood samples to separate plasma.
- Store plasma and tissue samples at -80°C until analysis.
- For tissue analysis, homogenize the tissue samples in an appropriate buffer.

Bioanalysis:

- Develop and validate a sensitive analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Acipimox-13C2,15N2 and its potential unlabeled metabolites in plasma and tissue homogenates.
- Use a non-labeled Acipimox as an internal standard for the quantification of the labeled compound.

Pharmacokinetic Analysis:

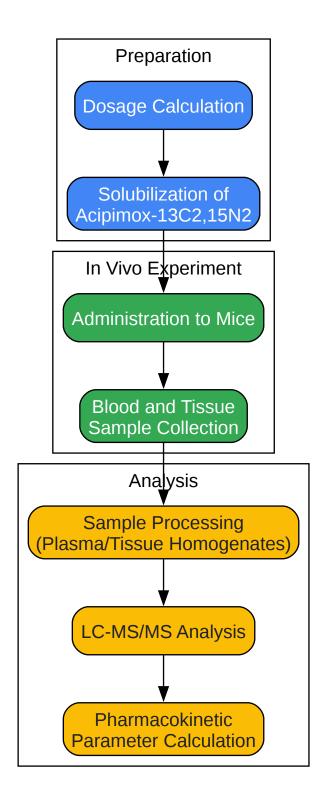
- Use the concentration-time data to calculate key pharmacokinetic parameters, including:
 - Maximum plasma concentration (Cmax)
 - Time to reach maximum plasma concentration (Tmax)
 - Area under the plasma concentration-time curve (AUC)



- Elimination half-life (t1/2)
- Clearance (CL)
- Volume of distribution (Vd)

Experimental Workflow Diagram





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Caption: Workflow for a pharmacokinetic study of **Acipimox-13C2,15N2** in mice.



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